
Oxovanadium dihydroiodide
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Overview
Description
Oxovanadium dihydroiodide is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo group and two iodide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxovanadium dihydroiodide can be synthesized through the reaction of vanadium(IV) oxide sulfate with hydroiodic acid. The reaction typically involves dissolving vanadium(IV) oxide sulfate in an aqueous solution, followed by the addition of hydroiodic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods
This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxovanadium dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium(V).
Reduction: It can also be reduced to lower oxidation states, such as vanadium(III).
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used.
Substitution: Halide exchange reactions can be facilitated by using halide salts in an aqueous or organic solvent.
Major Products
Oxidation: Vanadium(V) oxo complexes.
Reduction: Vanadium(III) complexes.
Substitution: Oxovanadium complexes with different halide ligands.
Scientific Research Applications
Oxovanadium dihydroiodide is a chemical compound with applications in biomedicine and material science. It is being explored for its insulin-mimetic properties in diabetes treatment and as a catalyst in organic transformations. Research indicates that oxovanadium compounds exhibit significant biological activity, enhancing glucose uptake and influencing insulin signaling pathways. These compounds can interact with DNA and RNA, affecting gene expression and cellular proliferation, showing potential as anticancer agents by inducing apoptosis in cancer cells.
Scientific Research Applications
Diabetes Treatment: this compound is investigated for its insulin-mimetic properties, which may help manage diabetes by enhancing glucose uptake in cells and influencing metabolic pathways related to insulin signaling.
Anticancer Agent: Studies explore the cytotoxicity of oxovanadium complexes, revealing their potential as anticancer agents through mechanisms that involve the induction of apoptosis in cancer cells. Oxovanadium complexes, particularly vanadyl (IV) derivatives with hybrid ligands, have demonstrated anticancerous therapeutic efficacy .
Catalysis: this compound can act as a catalyst in various organic transformations, facilitating the conversion of alcohols and thiophenes into corresponding carbonyl compounds.
Interaction Studies: this compound can form stable complexes with proteins and nucleic acids, influencing their structural and functional properties. These interactions are critical for understanding the compound's biological activity and therapeutic potential.
Spectroscopic Research: Oxovanadium complexes have been synthesized and characterized using techniques such as IR, UV, ESR, TGA-TDA luminescence, cyclic voltammetry, and powdered XRD analysis .
Electrochemical Properties
The electrochemical properties of this compound have been studied using cyclic voltammetry, revealing insights into its redox behavior and stability under various conditions.
Gene Expression and Cellular Proliferation
Oxovanadium complexes can interact with cellular macromolecules such as DNA and RNA, potentially affecting gene expression and cellular proliferation.
Anticancer Activity
Mechanism of Action
The mechanism by which oxovanadium dihydroiodide exerts its effects involves its ability to interact with biological molecules and catalyze specific reactions. For instance, its antidiabetic properties are attributed to its ability to mimic insulin and activate insulin signaling pathways. The compound can also generate reactive oxygen species, which contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Oxovanadium(IV) chloride
- Oxovanadium(IV) bromide
- Vanadyl sulfate
Uniqueness
Oxovanadium dihydroiodide is unique due to its specific coordination environment and the presence of iodide ligands, which can influence its reactivity and biological activity. Compared to other oxovanadium complexes, it may exhibit different solubility, stability, and catalytic properties .
Q & A
Q. Basic: What are the key considerations in designing synthetic routes for oxovanadium dihydroiodide complexes?
Synthetic design must account for ligand stoichiometry, solvent polarity, and pH conditions to stabilize the VO<sup>2+</sup> core. For example, β-diketones and Schiff bases are commonly used ligands, with refluxing in aqueous ethanol (1:2:1 molar ratio) yielding stable complexes . Elemental analysis (C, H, N) and IR spectroscopy (e.g., shifts in >C=N bands from ~1660 cm⁻¹ in ligands to 1610–1625 cm⁻¹ in complexes) validate coordination .
Q. Advanced: How can researchers resolve contradictions in reported magnetic moments of oxovanadium(IV) complexes?
Magnetic moments (μeff) discrepancies often arise from geometric distortions (e.g., square pyramidal vs. distorted octahedral) or intermolecular interactions. For monomeric complexes, μeff typically ranges from 1.70–1.78 B.M. (one unpaired electron), while dimeric forms may exhibit deviations due to antiferromagnetic coupling . Validate geometry via X-ray crystallography or comparative DFT studies .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound complexes?
- IR Spectroscopy : Identifies ligand coordination via shifts in vibrational bands (e.g., ν(C=N) and ν(V=O) at ~980 cm⁻¹) .
- UV-Vis/NIR : Assigns d-d transitions (e.g., ν1 at 12,500–13,200 cm⁻¹ and ν2 at 19,000–19,500 cm⁻¹) and charge-transfer bands .
- EPR : Detects hyperfine splitting from <sup>51</sup>V (I = 7/2) to confirm monomeric structures .
Q. Advanced: What computational approaches complement experimental data in determining this compound structures?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets optimizes structures and predicts bond lengths/angles (e.g., V=O ~1.58–1.62 Å). Compare calculated geometries with crystallographic data (e.g., bis(8-quinolinolato)oxovanadium(IV)) to validate models . Use Gaussian03 or similar software for spectral simulations .
Q. Basic: How do reaction conditions influence the monomeric vs. dimeric configurations of oxovanadium complexes?
Under acidic conditions, monomeric forms dominate due to protonation of bridging ligands, while neutral/alkaline conditions favor dimerization via μ-oxo bridges. For example, oxovanadium(IV)-chrysin complexes adopt dimeric configurations at neutral pH but remain monomeric in acidic media . Monitor pH and solvent polarity during synthesis.
Q. Advanced: How can isotopic purity of vanadium impact EPR studies on this compound?
Natural <sup>51</sup>V (99.75% abundance, I = 7/2) produces distinct hyperfine splitting patterns. Isotopic enrichment (e.g., <sup>50</sup>V) may resolve overlapping signals in multi-nuclear complexes. Note that spin-orbit coupling and ligand field strength also affect spectral resolution .
Q. Basic: What criteria should guide the formulation of research hypotheses for this compound’s bioinorganic interactions?
Hypotheses should link structural features (e.g., O,N-donor environments) to functional outcomes (e.g., insulin-mimetic activity or glutathione interactions). For example, pyrazolone-based sulfa drug Schiff bases form stable complexes with potential medicinal relevance . Prioritize hypotheses testable via comparative spectroscopic or in vitro assays .
Q. Advanced: What strategies address discrepancies between theoretical and experimental electronic spectra in oxovanadium(IV) systems?
Calibrate computational models (e.g., TD-DFT) using experimental ν1 and ν2 transitions . Account for solvent effects via continuum solvation models. For charge-transfer band mismatches, refine ligand parameterization or include spin-orbit coupling corrections . Cross-validate with magnetochemical data to resolve ambiguities .
Q. Notes on Methodology
- Data Contradictions : Use multi-technique validation (e.g., EPR + magnetic susceptibility + XRD) to resolve conflicting results .
- Experimental Design : Follow structured workflows (sample prep → protein isolation → spectral analysis) to minimize variability .
- Literature Review : Exclude non-peer-reviewed sources (e.g., ) and prioritize crystallographic databases or journals like Inorganic Chemistry .
Properties
CAS No. |
79498-66-1 |
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Molecular Formula |
H2I2OV |
Molecular Weight |
322.766 g/mol |
IUPAC Name |
oxovanadium;dihydroiodide |
InChI |
InChI=1S/2HI.O.V/h2*1H;; |
InChI Key |
KRAXVLZKKYXTOS-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].I.I |
Origin of Product |
United States |
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